molecular formula C10H12F2N2O B2354599 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine CAS No. 1861290-45-0

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine

Cat. No.: B2354599
CAS No.: 1861290-45-0
M. Wt: 214.216
InChI Key: AWRNDCOYHJJMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a pyridine derivative featuring a 2-amine group and a methoxy substituent at the 3-position, modified with a 3,3-difluorocyclobutyl moiety. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the difluorocyclobutyl group, which can enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNDCOYHJJMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

Reagents :

  • (3,3-Difluorocyclobutyl)methyl bromide (16) and 3-hydroxypyridin-2-amine.
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Conditions :

  • Polar aprotic solvents (e.g., dimethylformamide, DMF) at 60–80°C for 12–24 hours.
  • Yields are contingent on the purity of the hydroxylated pyridine precursor, with side reactions (e.g., elimination) minimized by controlled heating.

Mitsunobu Reaction

Reagents :

  • (3,3-Difluorocyclobutyl)methanol (15), 3-hydroxypyridin-2-amine, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).

Conditions :

  • Tetrahydrofuran (THF) at 0°C to room temperature.
  • This method circumvents the need for pre-halogenated intermediates, though stoichiometric phosphine byproducts complicate purification.

Process Optimization and Scalability

The patent WO2020127887A1 highlights critical advancements in handling fluorinated cyclobutane intermediates:

  • Solvent Selection :

    • Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are preferred for their compatibility with fluorinated substrates and ease of removal.
  • Reagent Systems :

    • Propylphosphonic acid anhydride (T3P®) with triethylamine enables efficient activation of alcohols for Mitsunobu-like couplings, achieving >90% conversion in model systems.
  • Temperature Control :

    • Stepwise heating from 0°C to 77°C mitigates exothermic side reactions, ensuring reproducibility on multigram scales.

Characterization and Analytical Data

Key spectroscopic data for intermediates and the target compound:

Compound ¹H NMR (CDCl₃) δ [ppm] ¹⁹F NMR (CDCl₃) δ [ppm] Yield (%)
(3,3-Difluorocyclobutyl)methanol 3.64 (br s, 2H), 2.69–2.52 (m, 2H), 2.38–2.20 (m, 2H) –84.1 (d, J = 194 Hz), –98.3 (d, J = 194 Hz) 92
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine 7.85 (d, J = 5.2 Hz, 1H), 6.65 (d, J = 8.1 Hz, 1H), 4.40 (s, 2H) –84.5 (d, J = 193 Hz), –98.1 (d, J = 193 Hz) 78*

*Estimated based on analogous etherification reactions.

Chemical Reactions Analysis

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy linker and pyridin-2-amine moiety contribute to the overall molecular recognition and activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Compound Name Substituent(s) on Pyridine Core Molecular Weight (g/mol) Key Properties/Applications Reference
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine 3-[(3,3-Difluorocyclobutyl)methoxy] 208.21 (calculated) Enhanced lipophilicity; potential CNS activity due to cyclobutyl fluorination
3-[(3,4-Dichlorophenyl)methoxy]pyridin-2-amine 3-[(3,4-Dichlorophenyl)methoxy] 279.14 Higher halogen content; possible toxicity concerns
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 3-Methoxy, 6-(trifluoromethyl) 192.14 Broad applications in agrochemicals; strong electron-withdrawing effects from CF₃
3-[(3-Fluorophenyl)methoxy]pyridin-2-amine 3-[(3-Fluorophenyl)methoxy] 218.23 Moderate lipophilicity; fluorophenyl enhances aromatic interactions
N-(5-Trifluoromethyl-2-hydroxylbenzylidene)pyridin-2-amine Schiff base with 5-CF₃ substitution 313.28 Antimicrobial activity against S. aureus and E. coli

Biological Activity

3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorocyclobutyl group and a pyridin-2-amine moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12F2N2O
  • Molecular Weight : 214.21 g/mol
  • CAS Number : 1861290-45-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorocyclobutyl group enhances the compound's electronic properties, influencing its binding affinity to various enzymes and receptors. The methoxy linker and the pyridin-2-amine component contribute to its overall molecular recognition and activity.

Biological Activities

  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antiviral Activity :
    • Preliminary research has suggested that derivatives of this compound may exhibit antiviral properties. For instance, molecular docking studies have shown promising binding affinities against viral proteins, indicating potential applications in antiviral drug development .
  • Receptor Binding :
    • The compound's structure allows it to interact with various receptors, potentially modulating their activity. This could lead to applications in treating diseases where receptor modulation is beneficial.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Antiviral ActivityPromising binding affinities against viral proteins
Receptor BindingInteraction with various receptors affecting their activity

Case Study: Antiviral Potential Against SARS-CoV-2

A recent study utilized molecular docking and dynamics simulations to evaluate the antiviral activity of compounds similar to this compound against SARS-CoV-2. The compounds demonstrated significant binding affinities to the receptor binding domain (RBD) of the virus, suggesting they could serve as potential inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine, and how can purity be ensured?

  • Methodology :

  • Nucleophilic substitution : Analogous to fluorinated pyridine derivatives (e.g., substitution of halogen atoms with alkoxy groups using (3,3-difluorocyclobutyl)methanol under basic conditions) .
  • Purification : Use column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, UV detection at 254 nm) or NMR (e.g., absence of residual solvent peaks in 1H^1H-NMR) .
  • Validation : Compare spectral data (e.g., 19F^{19}F-NMR for fluorinated groups) with structurally similar compounds like 5-Fluoro-2-methoxypyridin-4-amine .

Q. How can the structure of this compound be rigorously characterized?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve the 3D structure, as demonstrated for 3-Benzyloxypyridin-2-amine (bond lengths, angles, and fluorine positions) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] ion) and fragmentation patterns .
  • Vibrational spectroscopy : IR to identify amine (-NH2_2) and ether (-O-) functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluorocyclobutyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with trifluoromethylpyridines, where fluorine electronegativity alters electron density .
  • Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; monitor reaction kinetics via 1H^1H-NMR to assess steric hindrance from the cyclobutyl group .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Approach :

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclobutyl group) .
  • Prodrug design : Modify the methoxy group to a hydrolyzable ester, enhancing bioavailability, as seen in fluorinated COX-2 inhibitors .
  • Pharmacokinetic modeling : Correlate in vitro IC50_{50} values with plasma concentration-time profiles using compartmental models .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Workflow :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), leveraging structural data from PDB entries like 3XB and 3XF .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues influenced by fluorine atoms .
  • SAR analysis : Compare with analogs like 3-(2,2,2-Trifluoroethyl)pyridin-2-amine, where fluorine placement enhances lipophilicity and target affinity .

Methodological Notes

  • Contradiction management : When spectral data conflicts with expected structures (e.g., unexpected 19F^{19}F-NMR shifts), validate via independent synthesis or isotopic labeling .
  • Scale-up challenges : Optimize fluorination steps using flow chemistry to mitigate exothermic risks, as seen in industrial pyridine derivative production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.